5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, making it a preferred choice for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Comparison
Compared to these compounds, 3-BENZOYL-5,6-DICYANO-1-BENZOFURAN-2-CARBOXYLIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties . For example, the presence of cyano groups may enhance its antibacterial activity, while the benzoyl group may contribute to its anti-tumor effects.
Properties
Molecular Formula |
C18H8N2O4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-benzoyl-5,6-dicyano-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H8N2O4/c19-8-11-6-13-14(7-12(11)9-20)24-17(18(22)23)15(13)16(21)10-4-2-1-3-5-10/h1-7H,(H,22,23) |
InChI Key |
RNHREVVLIUKEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)O |
Origin of Product |
United States |
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